4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl acetate group and a carbamoyl group attached to a phenyl ring substituted with a propan-2-yl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of polymers and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 2-(propan-2-yl)phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method increases the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Mechanism of Action
The mechanism of action of 4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these effects are currently under investigation in various research studies.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl methylcarbamate
- 4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl ethylcarbamate
Uniqueness
4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[(2-propan-2-ylphenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)16-6-4-5-7-17(16)19-18(21)14-8-10-15(11-9-14)22-13(3)20/h4-12H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTIMNZHEQSAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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